molecular formula C7H17NO2 B186711 1,1-dimethoxy-N,N-dimethylpropan-1-amine CAS No. 19429-86-8

1,1-dimethoxy-N,N-dimethylpropan-1-amine

Cat. No.: B186711
CAS No.: 19429-86-8
M. Wt: 147.22 g/mol
InChI Key: LPNPCLQUEFACPP-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-N,N-dimethylpropan-1-amine is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is known for its clear colorless liquid form and is sensitive to moisture .

Preparation Methods

The synthesis of 1,1-dimethoxy-N,N-dimethylpropan-1-amine involves the reaction of N,N-dimethylpropan-1-amine with methanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1-Dimethoxy-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted amines.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major products formed from these reactions include primary amines, amides, and carboxylic acids .

Scientific Research Applications

1,1-Dimethoxy-N,N-dimethylpropan-1-amine is utilized in various scientific research applications, including:

    Chemistry: It serves as a reagent in the synthesis of complex organic molecules and intermediates.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research involving the compound focuses on its potential therapeutic effects and pharmacological properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,1-Dimethoxy-N,N-dimethylpropan-1-amine can be compared with similar compounds such as:

    1,1-Dimethoxypropane: This compound has a similar structure but lacks the dimethylamino group, making it less reactive in certain chemical reactions.

    N,N-Dimethylacetamide dimethyl acetal: This compound has a similar functional group but differs in its overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .

Properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-6-7(9-4,10-5)8(2)3/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNPCLQUEFACPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463253
Record name N,N-DIMETHYLPROPIONAMIDE DIMETHYL ACETAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19429-86-8
Record name 1,1-Dimethoxy-N,N-dimethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19429-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-DIMETHYLPROPIONAMIDE DIMETHYL ACETAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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